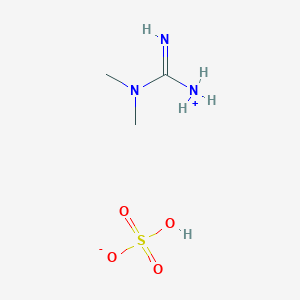

(N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate

Description

(N,N-Dimethylcarbamimidoyl)azanium;hydrogen sulfate is an ionic compound comprising a cationic azanium moiety substituted with an N,N-dimethylcarbamimidoyl group and a hydrogen sulfate counterion (HSO₄⁻). This compound is structurally related to guanidine derivatives and has been explored in pharmaceutical research, particularly in the synthesis of metformin analogs for antidiabetic applications .

Properties

IUPAC Name |

diaminomethylidene(dimethyl)azanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPFLXJEPKOPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N)N)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-65-2 | |

| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-46-5 | |

| Record name | 1,1-Dimethylguanidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Anion Exchange via Ion-Pair Extraction

A cornerstone method involves replacing a lipophilic anion (e.g., iodide or bromide) with hydrogen sulfate through ion-pair extraction. For example, tetrabutylammonium hydrogen sulfate is prepared by reacting tetrabutylammonium iodide with sulfuric acid in aqueous hydrogen peroxide.

Reaction Scheme:

Conditions:

-

Temperature: Room temperature to 80°C.

This method’s efficiency stems from the poor solubility of hydrogen sulfate salts in organic solvents, driving the equilibrium toward product formation.

Acid-Catalyzed Hydrolysis of Dialkylsulfate Precursors

Mechanism and Optimization

Quaternary ammonium dialkylsulfates undergo hydrolysis in acidic media to yield hydrogen sulfates. For instance, tetrabutylammonium methylsulfate hydrolyzes in sulfuric acid to form the hydrogen sulfate.

Reaction Scheme:

Key Parameters:

Direct Quaternization with Sulfuric Acid

One-Pot Synthesis

Direct reaction of tertiary amines with alkylating agents in the presence of sulfuric acid provides a streamlined route. For example, tributylamine reacts with methyl iodide in acetonitrile, followed by sulfuric acid treatment, to form tetrabutylammonium hydrogen sulfate.

Adaptation for Target Compound:

-

Quaternize N,N-dimethylcarbamimidoyl amine with an alkyl halide (e.g., methyl iodide).

-

Treat the intermediate with sulfuric acid to exchange the anion.

Reaction Scheme:

Yield: ~85–93% for analogous reactions.

Comparative Analysis of Methods

Efficiency and Practical Considerations

Advanced Functionalization and Applications

Post-Synthetic Modifications

The hydrogen sulfate anion’s weak basicity enables further reactions. For example, ion-pair extraction with sodium azide converts tetrabutylammonium hydrogen sulfate to the azide salt, which reacts with acyl chlorides to form acyl azides.

Relevance to Target Compound:

Applications: Synthesis of isocyanates or carbodiimides via Curtius or Hofmann rearrangements.

Stability and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

(N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce simpler amines.

Scientific Research Applications

Chemical Synthesis and Catalysis

Ion-Pair Extraction:

One of the primary applications of (N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate is in ion-pair extraction processes. These compounds facilitate the transfer of ions from aqueous to organic phases, which is crucial in analytical and preparative organic chemistry. They are particularly effective for extracting anions that are difficult to isolate using traditional solvents like chloroform or methylene chloride .

Oxidation Catalysis:

The compound has been shown to enhance oxidation reactions, specifically the oxidation of benzylic and alkane C-H bonds under phase-transfer conditions. This application is significant in organic synthesis, where selective oxidation is often required .

Material Science

Surface Etching in Dental Materials:

Recent studies have investigated the use of ammonium hydrogen sulfate (a related compound) in surface etching applications for dental CAD-CAM materials. The findings suggest that it effectively enhances the aesthetic properties of these materials by improving surface roughness and bonding capabilities .

Thermodynamic Studies:

Research into the thermodynamics of ammonium aluminum sulfate solutions has provided insights into chemical processes involving ammonium hydrogen sulfate. This knowledge is essential for developing new materials and understanding their behavior in various environments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Cui et al., 2011 | Oxidation Catalysis | Demonstrated improved oxidation efficiency using this compound as a catalyst under phase-transfer conditions. |

| Nishizawa et al., 2024 | Dental Material Enhancement | Showed effective etching capabilities leading to improved bonding and aesthetic properties in dental materials. |

| Yang et al., 2020 | Thermodynamic Properties | Investigated precipitation behavior which aids in understanding the stability of ammonium hydrogen sulfate in various solutions. |

Mechanism of Action

The mechanism by which (N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Structural Comparison of Selected Azanium Salts

Physicochemical Properties

Table 2: Thermal and Solubility Data

Biological Activity

(N,N-dimethylcarbamimidoyl)azanium;hydrogen sulfate, commonly known as a dimethyl carbamimidate salt, is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features a dimethyl carbamimidate moiety, which is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of this compound is primarily attributed to its role as a nucleophile , which allows it to interact with electrophilic centers in biological molecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways by modifying active sites.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disrupting cellular processes.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating potential for use in treating infections caused by these pathogens. -

Enzyme Inhibition

Research focused on the inhibition of cholinesterase revealed that the compound significantly reduced enzyme activity in vitro. This suggests potential applications in managing conditions associated with cholinergic dysfunction, such as Alzheimer's disease. -

Cytotoxic Effects

In a recent study evaluating the cytotoxic effects on human cancer cell lines, this compound exhibited dose-dependent apoptosis. The IC50 value was found to be 30 µM, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.